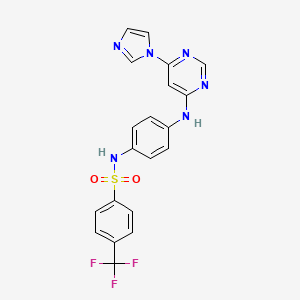

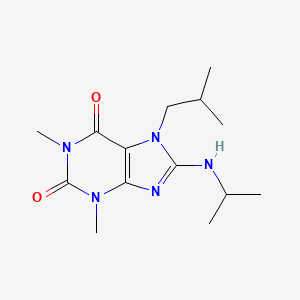

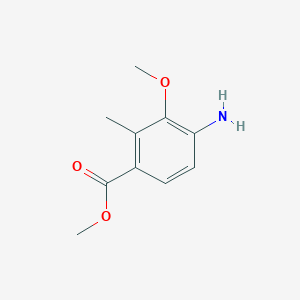

N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide” involves the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This includes the development of new stereoselective approaches to spirocyclic oxindoles .Molecular Structure Analysis

The molecular structure of “this compound” can be identified using the analysis of IR, MS, 1H NMR and 13C NMR .Applications De Recherche Scientifique

Bioconversion and Drug Metabolism Studies

- Research demonstrates the application of biocatalysis to drug metabolism, specifically using microbial-based systems for the production of mammalian metabolites. This method supports the full structure characterization of metabolites by Nuclear Magnetic Resonance (NMR), highlighting the role of sulfonamides in understanding drug interactions and metabolism (Zmijewski et al., 2006).

Catalysis in Organic Synthesis

- Sulfonamide derivatives have been used as catalysts in the formylation of alcohols and amines under neat conditions, presenting a green chemistry approach to organic synthesis. This indicates the potential utility of sulfonamides in facilitating chemical reactions without the need for harmful solvents (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Antimicrobial and Antifungal Activities

- Novel sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. This research underscores the potential of sulfonamide compounds in the development of new antimicrobial agents, which could be relevant to the study of N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide (Fadda et al., 2016).

Photo-induced Chemical Reactions

- The generation of (2-oxoindolin-3-yl)methanesulfonohydrazides via photo-induced reactions showcases the versatility of sulfonamide compounds in synthetic chemistry, particularly in reactions facilitated by light without the need for a metal or photo-redox catalyst. Such studies may provide a foundation for exploring light-mediated synthesis routes for similar compounds (Zhou et al., 2016).

Corrosion Inhibition

- Investigations into propane bis-oxoindoline derivatives as corrosion inhibitors for mild steel in sulfuric acid solutions demonstrate the application of sulfonamide compounds in protecting metals from corrosion. This research highlights the potential of such compounds in industrial and engineering applications to enhance material durability (Fawzy et al., 2021).

Orientations Futures

The future directions for “N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide” could involve further exploration of its potential applications in drug discovery and material synthesis. Additionally, the development of novel synthetic strategies for similar compounds is an ongoing significant objective in organic and medicinal chemistry .

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)4-2/h5-6,8,14H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRXIPGOJQOOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2608186.png)

![(E)-N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608187.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2608189.png)

![1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2608196.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)

![6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2608202.png)